![molecular formula C11H9FN2O2 B1452285 [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1206997-40-1](/img/structure/B1452285.png)

[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid

Overview

Description

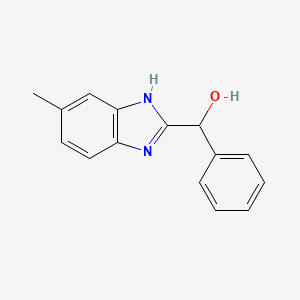

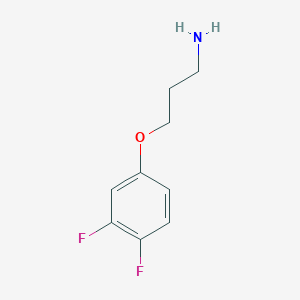

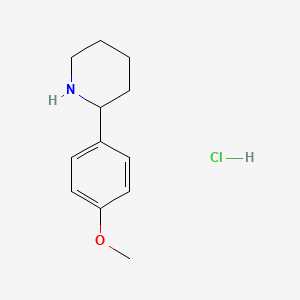

[4-(4-Fluorophenyl)-1H-pyrazol-1-yl]acetic acid, also known as 4-FPAA, is a synthetic compound derived from the pyrazole family of organic compounds. It is a versatile compound with a wide range of applications in scientific research, from drug discovery to laboratory experiments. 4-FPAA has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been discovered.

Scientific Research Applications

Synthesis and Biological Applications of Pyrazole Derivatives

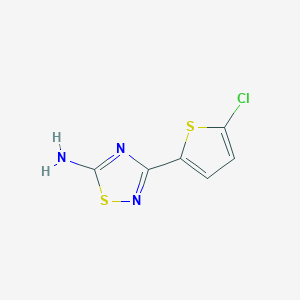

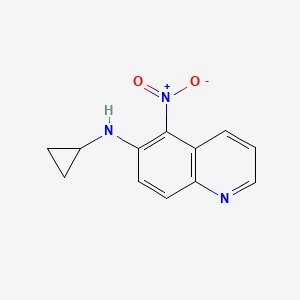

4-(4-Fluorophenyl)-1H-pyrazol-1-yl]acetic acid is part of a broader category of compounds known as pyrazoles, which have been extensively studied for their versatile applications in scientific research. Pyrazoles are an important class of heterocyclic compounds and are widely recognized for their significant agrochemical and pharmaceutical activities. Recent studies have shown a variety of pyrazole derivatives synthesized under various conditions exhibiting potential biological activities, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

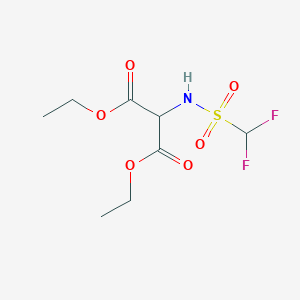

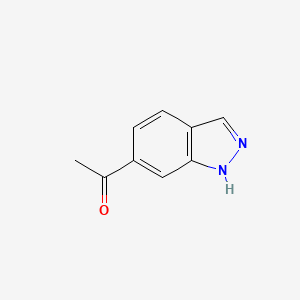

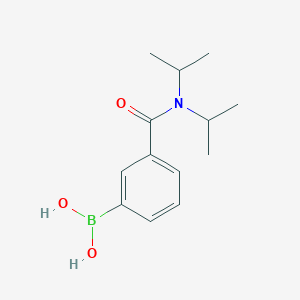

Chemical Synthesis and Heterocyclic Chemistry

The chemical synthesis of pyrazole derivatives, including 4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid, is a key area of interest due to the compounds' potential as building blocks for the synthesis of a wide range of heterocyclic compounds. These compounds are essential for the development of new drugs and materials with improved properties. For example, the reactivity of certain pyrazoline derivatives has been leveraged to synthesize heterocyclic compounds like pyrazolo-imidazoles and thiazoles, showcasing the critical role these molecules play in the advancement of heterocyclic chemistry (M. A. Gomaa & H. Ali, 2020).

Therapeutic and Pharmacological Research

Pyrazoline-based compounds, including 4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid derivatives, are studied for their therapeutic and pharmacological potential. They have been identified for their roles in developing new treatments across various diseases due to their broad spectrum of biological activities. These activities range from anticancer, analgesic, anti-inflammatory to antimicrobial, and antiviral properties. Research has highlighted the importance of pyrazole derivatives in medicinal chemistry, emphasizing their potential as COX-2 inhibitors and their role in the synthesis of compounds with significant biological activities (A. M. Dar & Shamsuzzaman, 2015).

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as phenylpyrazoles . These compounds typically interact with various proteins and enzymes in the body, influencing their function and activity.

Mode of Action

Phenylpyrazoles generally exert their effects by binding to specific sites on their target proteins or enzymes, thereby modulating their activity . The presence of the fluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.

Biochemical Pathways

Phenylpyrazoles can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

It is known that the compound’s solubility and molecular weight can influence its bioavailability

Result of Action

Based on its structural class, it can be inferred that the compound may modulate the activity of its target proteins or enzymes, leading to changes at the molecular and cellular levels .

properties

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-10-3-1-8(2-4-10)9-5-13-14(6-9)7-11(15)16/h1-6H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRVNRSDDPRFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1452208.png)

![2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one](/img/structure/B1452220.png)

![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B1452222.png)